2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
2-cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQFKFARAHMZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is commonly synthesized via cyclocondensation reactions involving β-dicarbonyl compounds or equivalents with amidines or guanidines. For 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine, the typical approach starts with precursors bearing the cyclopropyl and fluorophenyl moieties, enabling their incorporation during ring formation.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 2-position is introduced either by using cyclopropyl-containing starting materials or via cyclopropanation reactions on suitable intermediates. This small, strained ring influences the molecule’s reactivity and biological interactions.
Incorporation of the 3-Fluorophenyl Group
The 3-fluorophenyl group is introduced through aromatic substitution reactions, often by coupling reactions such as Suzuki or Stille cross-coupling, or by using fluorinated aromatic aldehydes or ketones as starting materials. The position of the fluorine atom (meta position) is critical for the compound's properties.
Amination at the 4-Position
The amine group at the 4-position is typically installed by nucleophilic substitution or reduction of nitro precursors. Amination reactions are performed under conditions that preserve the integrity of the pyrimidine ring and other substituents.
Representative Synthetic Procedure (Generalized)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyclopropyl ketone or equivalent + amidine | Pyrimidine ring formation | Condensation under reflux |
| 2 | 3-Fluorobenzaldehyde or 3-fluorophenyl boronic acid + Pd catalyst | Introduction of 3-fluorophenyl group | Cross-coupling reaction |
| 3 | Reduction or nucleophilic substitution | Installation of amine group | Mild reducing agents or amination reagents |
| 4 | Purification (recrystallization, chromatography) | Isolation of pure product | Solvent choice critical for yield and purity |
Research Findings and Optimization
Yield and Purity: Multi-step synthesis methods have been optimized to maintain high yields (typically above 70%) and high purity (above 95%) through careful control of reaction conditions such as temperature, solvent choice, and catalyst loading.
Catalysts: Palladium-based catalysts are commonly used for cross-coupling steps involving the fluorophenyl moiety, ensuring regioselectivity and functional group tolerance.
Solvents: Common solvents include ethanol, toluene, and ethyl acetate, selected based on solubility and reaction kinetics.
Reaction Conditions: Reflux and inert atmosphere (nitrogen or argon) are often employed to prevent side reactions and degradation.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Temperature | 80–120 °C (reflux) | Ensures completion of condensation and coupling reactions |
| Reaction Time | 4–24 hours | Longer times improve yield but may increase impurities |
| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Facilitates C-C bond formation in cross-coupling |
| Solvent | Ethanol, toluene, ethyl acetate | Influences solubility and reaction rate |
| Purification Method | Recrystallization, column chromatography | Achieves high purity of final compound |
| Yield (%) | 70–85% | Dependent on optimization of each step |
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Limitations |
|---|---|---|
| Cyclocondensation route | Direct ring formation, fewer steps | Requires precise control of conditions |
| Cross-coupling approach | High regioselectivity, versatile | Requires expensive catalysts |
| Amination via substitution | Straightforward, mild conditions | Possible side reactions if not controlled |
| Use of pre-functionalized intermediates | Simplifies synthesis, improves yield | May increase cost and complexity |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogues:
Key Observations :
- Substituent Position : The 3-fluorophenyl group in the target compound may offer distinct binding interactions compared to 4-fluorophenyl derivatives (e.g., C.2.7 in ), where para-substitution enhances steric hindrance but reduces electronic effects.
- Functional Groups : The furan-2-yl substituent in introduces oxygen-based polarity, contrasting with the lipophilic 3-fluorophenyl group in the target compound.
Data Tables
Table 1: Physicochemical Properties
Table 2: Bioactivity Comparison
Biological Activity
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine derivative class. Its unique structural features, including a cyclopropyl group, a fluorophenyl substituent, and an amine functional group, suggest potential biological activities that merit detailed exploration. This article presents an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
The molecular formula of this compound is C13H12FN3, with a molecular weight of approximately 239.25 g/mol. The presence of the cyclopropyl ring contributes to its steric and electronic characteristics, potentially enhancing its biological reactivity compared to other pyrimidine derivatives.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and neuroprotection. Here are some key findings:
Enzyme Inhibition
- Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds structurally similar to this compound have shown selective inhibition of nNOS, which is crucial for targeting neurodegenerative disorders . Such inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.
- COX Enzyme Inhibition : Preliminary studies have demonstrated that related pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in inflammatory responses. The IC50 values for these derivatives indicated potent anti-inflammatory activity .
Case Studies
In vivo studies involving similar compounds have highlighted their potential therapeutic effects:
- A study demonstrated the reversal of hypoxia-induced death in newborn rabbits through the administration of related pyrimidine derivatives, showcasing their neuroprotective capabilities .
- Another investigation revealed that specific modifications to the pyrimidine structure could enhance binding interactions with biological targets, suggesting avenues for drug development aimed at neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions designed to maintain high yields and purity. Common methods include:
- Cyclization Reactions : Utilizing cyclopropanation techniques to introduce the cyclopropyl group.
- Amine Functionalization : Incorporating amine groups through nucleophilic substitution reactions.
These synthetic pathways allow researchers to explore variations in structure that may lead to enhanced biological activity.
Q & A
Q. What are the established synthetic routes for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrimidine core.
- Cyclopropane introduction via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling) to attach the cyclopropyl group .
- Fluorophenyl incorporation using halogenated intermediates and palladium-catalyzed coupling .
Optimization strategies include: - Adjusting solvent polarity (e.g., DMF vs. THF) to improve yields.
- Using microwave-assisted synthesis for faster cyclization .
- Temperature control (e.g., 80–100°C) to minimize side reactions.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Key methods include:
- X-ray crystallography to resolve the 3D structure, including hydrogen bonding and steric effects (e.g., intramolecular N–H⋯N bonds) .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and cyclopropane geometry .
- HPLC-MS for purity assessment and detection of trace byproducts .
Q. How does the fluorophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?
The fluorine atom’s electronegativity increases electron-withdrawing effects, enhancing:
- Stability against metabolic degradation compared to chlorinated/brominated analogs.
- Binding affinity in enzyme inhibition studies due to dipole interactions .
Comparative studies with 2-(4-chlorophenyl)pyridin-4-amine show lower logP values for the fluorinated derivative, improving solubility .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodology includes:
- Docking simulations (e.g., AutoDock Vina) to assess binding to targets like kinases or GPCRs.
- QSAR models correlating substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .
- Molecular dynamics to evaluate conformational stability in aqueous environments .
For example, replacing the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl) may reduce steric hindrance in active sites .
Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?
Approaches include:
- Pharmacokinetic profiling to assess bioavailability and metabolite formation (e.g., cytochrome P450-mediated oxidation) .
- Tissue distribution studies using radiolabeled analogs to identify off-target accumulation .
- Co-crystallization with target proteins to validate binding modes observed in vitro .
Q. How does the compound’s crystal packing affect its physicochemical properties?
X-ray data reveal:
- Intermolecular interactions (e.g., C–H⋯π bonds) stabilize the lattice, influencing melting points and solubility .
- Polymorphism screening (via solvent recrystallization) identifies forms with improved dissolution rates for formulation .
Q. What are the best practices for designing SAR studies on pyrimidine derivatives of this compound?
Guidelines include:
- Systematic substitution : Vary cyclopropyl, fluorophenyl, and amine groups while maintaining the pyrimidine core.
- Biological assays : Prioritize enzyme inhibition (e.g., kinase panels) and cytotoxicity screens (e.g., NCI-60 cell lines) .
- Data normalization : Use IC50/EC50 ratios to compare potency across analogs .
Data Analysis and Contradictions
Q. How should researchers address conflicting results in enzyme inhibition assays?
Q. What structural features explain the compound’s antimicrobial vs. antitumor selectivity?
Comparative analysis shows:
- Antimicrobial activity correlates with lipophilicity (e.g., logP > 3.5) and membrane penetration .
- Antitumor potency depends on hydrogen-bonding capacity (e.g., amine groups interacting with kinase ATP pockets) .
Methodological Recommendations
Q. How can synthetic scalability be improved without compromising purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
